![molecular formula C74H107IN24O19S B10785471 Bombesin, [125I]-](/img/structure/B10785471.png)

Bombesin, [125I]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

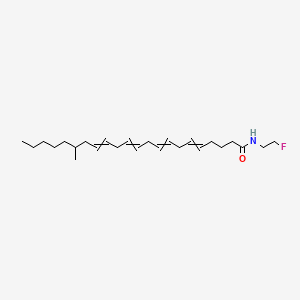

La bombésine, [125I]-, est un peptide radiomarqué principalement utilisé dans la recherche scientifique. La bombésine elle-même est un peptide de 14 acides aminés initialement isolé de la peau du crapaud accoucheur européen (Bombina bombina). Elle possède deux homologues connus chez les mammifères, appelés neuromedine B et gastrine-releasing peptide. La version radiomarquée, Bombésine, [125I]-, est utilisée pour diverses applications diagnostiques et thérapeutiques, en particulier dans la recherche sur le cancer.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la bombésine, [125I]-, implique l'iodation du peptide bombésine. Le processus comprend généralement les étapes suivantes :

Synthèse peptidique : La bombésine est synthétisée à l'aide de techniques de synthèse peptidique en phase solide (SPPS).

Iodation : Le peptide synthétisé est ensuite iodé à l'aide d'iode 125 radioactif. Cela peut être réalisé par différentes méthodes d'iodation, telles que la méthode à la chloramine-T ou la méthode à l'iodogène, qui impliquent l'oxydation de l'iodure en iode et son incorporation ultérieure dans le peptide.

Méthodes de production industrielle

La production industrielle de Bombésine, [125I]-, suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des synthétiseurs peptidiques automatisés et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

La bombésine, [125I]-, peut subir plusieurs types de réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé, en particulier au niveau des résidus méthionine.

Réduction : Les ponts disulfures à l'intérieur du peptide peuvent être réduits en thiols libres.

Substitution : Le résidu tyrosine iodé peut participer à des réactions de substitution.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Différents nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des résidus méthionine conduit à la méthionine sulfoxyde, tandis que la réduction des ponts disulfures donne des thiols libres.

Applications de recherche scientifique

La bombésine, [125I]-, a un large éventail d'applications dans la recherche scientifique :

Recherche sur le cancer : Elle est utilisée pour étudier l'expression du récepteur de la bombésine dans diverses tumeurs, notamment les cancers du sein, de la prostate et du poumon.

Imagerie diagnostique : Les analogues de la bombésine radiomarqués sont utilisés en tomographie par émission de positrons (TEP) et en tomographie d'émission monophotonique (SPECT) pour détecter les tumeurs positives aux récepteurs de la bombésine.

Applications thérapeutiques : La bombésine, [125I]-, peut être utilisée en radiothérapie ciblée pour délivrer des radiations directement aux cellules tumorales exprimant les récepteurs de la bombésine.

Études pharmacologiques : Elle est utilisée pour étudier la pharmacocinétique et la pharmacodynamie de la bombésine et de ses analogues.

Mécanisme d'action

La bombésine, [125I]-, exerce ses effets en se liant aux récepteurs de la bombésine (BBR1, BBR2 et BBR3) à la surface des cellules cibles. Cette liaison active les voies de transduction du signal des récepteurs couplés aux protéines G, conduisant à diverses réponses cellulaires telles que la libération de gastrine et d'autres hormones . Dans le contexte du cancer, l'activation du récepteur de la bombésine peut favoriser la croissance et la prolifération tumorale, ce qui en fait une cible précieuse pour les interventions diagnostiques et thérapeutiques .

Applications De Recherche Scientifique

Bombesin, [125I]- has a wide range of applications in scientific research:

Cancer Research: It is used to study bombesin receptor expression in various tumors, including breast, prostate, and lung cancers.

Diagnostic Imaging: Radiolabeled bombesin analogs are used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to detect bombesin receptor-positive tumors.

Therapeutic Applications: Bombesin, [125I]- can be used in targeted radiotherapy to deliver radiation directly to tumor cells expressing bombesin receptors.

Pharmacological Studies: It is used to investigate the pharmacokinetics and pharmacodynamics of bombesin and its analogs.

Mécanisme D'action

Bombesin, [125I]- exerts its effects by binding to bombesin receptors (BBR1, BBR2, and BBR3) on the surface of target cells. This binding activates G-protein-coupled receptor pathways, leading to various cellular responses such as the release of gastrin and other hormones . In the context of cancer, bombesin receptor activation can promote tumor growth and proliferation, making it a valuable target for diagnostic and therapeutic interventions .

Comparaison Avec Des Composés Similaires

Composés similaires

Neuromedine B : Un autre peptide de type bombésine qui active les récepteurs de la bombésine.

Gastrine-Releasing Peptide : Un homologue mammalien de la bombésine qui active également les récepteurs de la bombésine.

Unicité

La bombésine, [125I]-, est unique en raison de sa nature radiomarquée, ce qui permet son utilisation en imagerie diagnostique et en radiothérapie ciblée. Cela la distingue des autres peptides de type bombésine qui ne sont pas radiomarqués et qui n'ont donc pas ces applications spécifiques .

Propriétés

Formule moléculaire |

C74H107IN24O19S |

|---|---|

Poids moléculaire |

1795.8 g/mol |

Nom IUPAC |

N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxy-3-iodophenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |

InChI |

InChI=1S/C74H107IN24O19S/c1-35(2)24-49(70(115)92-44(62(79)107)21-23-119-6)96-71(116)52(28-40-31-82-34-87-40)90-60(106)33-86-73(118)61(36(3)4)99-63(108)37(5)88-69(114)51(27-39-30-84-43-11-8-7-10-41(39)43)98-68(113)48(15-19-56(77)102)95-72(117)53(29-57(78)103)91-59(105)32-85-64(109)50(26-38-13-17-54(100)42(75)25-38)97-65(110)45(12-9-22-83-74(80)81)93-67(112)47(14-18-55(76)101)94-66(111)46-16-20-58(104)89-46/h7-8,10-11,13,17,25,30-31,34-37,44-53,61,84,100H,9,12,14-16,18-24,26-29,32-33H2,1-6H3,(H2,76,101)(H2,77,102)(H2,78,103)(H2,79,107)(H,82,87)(H,85,109)(H,86,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,80,81,83) |

Clé InChI |

DYAYENQQOKXYSU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-4-piperazin-1-yl-pyrrolo[1,2-a]quinoxaline](/img/structure/B10785390.png)

![N-[(4-aminocyclohexyl)methyl]-1-[3-(1,3-benzodioxol-5-yl)-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10785397.png)

![3-((3-Chlorophenyl)amino)-4-((3-methylphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10785417.png)

![7-Nitro-5-oxy-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B10785421.png)

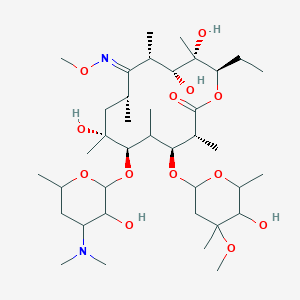

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785430.png)

![13-Methyl-6-prop-2-ynyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10785434.png)

![3-({4-[(3-chlorophenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}amino)phenol](/img/structure/B10785452.png)

![7-[3-[(5-Hydroxy-1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10785474.png)

![15-Hydroxy-6-methoxy-16-methyltetracyclo[9.7.0.02,8.012,16]octadeca-2(8),3,6-trien-5-one](/img/structure/B10785486.png)